

Application Note: Quantification of Ixazomib Impurity 1 by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Ixazomib Impurity 1

CAS No.: 1201903-02-7

Cat. No.: B601153

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Abstract

This application note details a robust and accurate method for the quantification of **Ixazomib Impurity 1** in bulk drug substances or pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, providing a reliable and reproducible approach for quality control and stability testing. The protocol outlined herein is validated according to International Council for Harmonisation (ICH) guidelines.

Introduction

Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma.^{[1][2]} During the synthesis and storage of Ixazomib, process-related impurities and degradation products can arise. **Ixazomib Impurity 1**, identified as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide, is a potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. This document provides a detailed analytical procedure for the quantification of this specific impurity.

Experimental

Materials and Reagents

- Ixazomib reference standard
- **Ixazomib Impurity 1** reference standard (CAS No. 1201903-02-7)[3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Water (Milli-Q or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector is required.

- HPLC System: Waters Alliance 2695 separations module or equivalent
- Detector: Waters 2996 PDA detector or equivalent
- Column: Kromosil C18, 150 x 4.6 mm, 5 μ m or equivalent[4]
- Data Acquisition: Empower 3 software or equivalent

Chromatographic Conditions

Parameter	Condition
Column	Kromosil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and Water (60:40 v/v)
Flow Rate	0.7 mL/min
Injection Volume	10 µL
Column Temperature	Ambient
Detection	UV at 274 nm
Run Time	Approximately 10 minutes

Preparation of Solutions

Standard Stock Solution of Ixazomib Impurity 1

Accurately weigh and transfer about 10 mg of **Ixazomib Impurity 1** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v).

Standard Solution

Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 10 µg/mL.

Sample Solution

Accurately weigh and transfer a quantity of the Ixazomib drug substance or formulation equivalent to 100 mg of Ixazomib into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

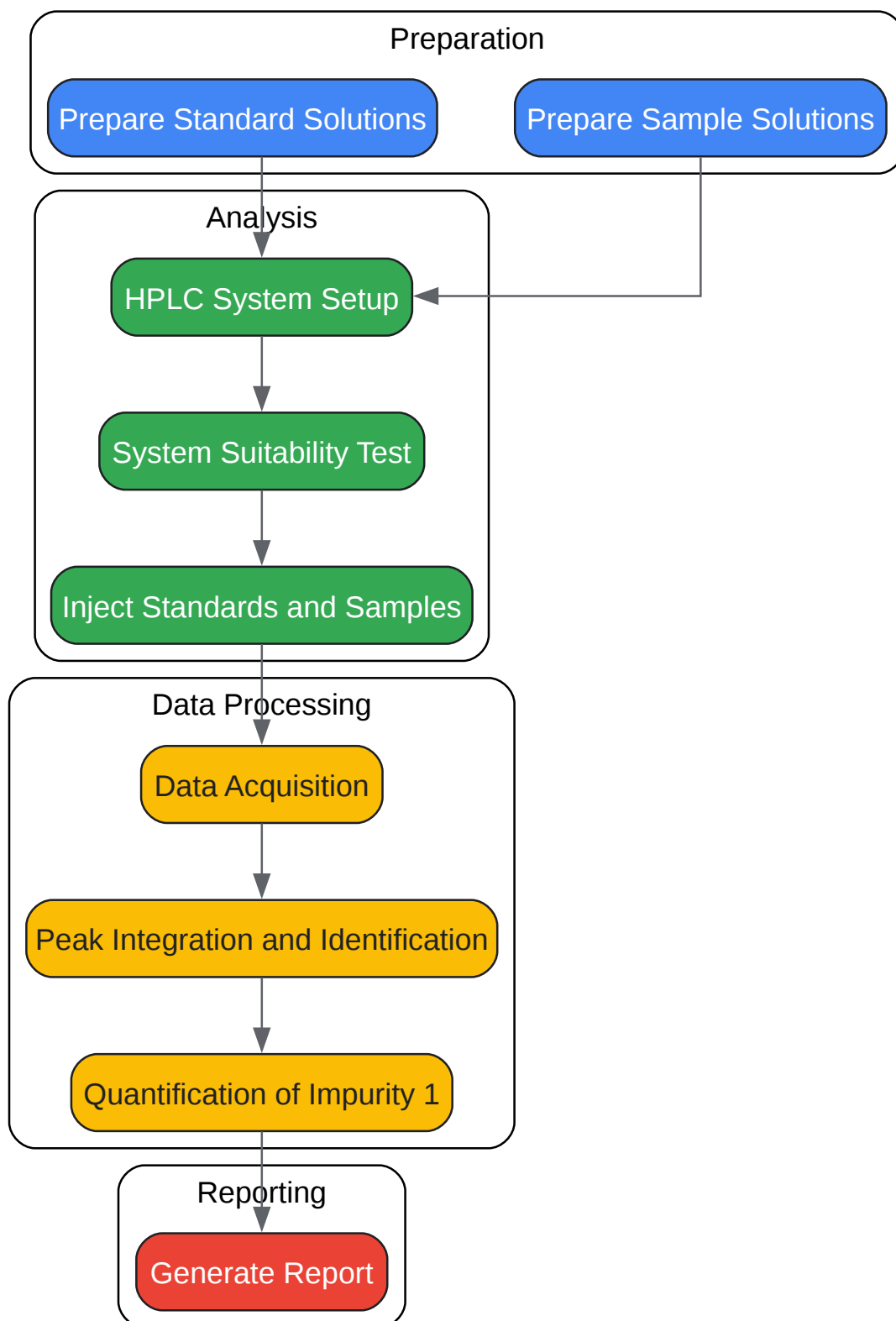
Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Ixazomib)	≤ 2.0	1.30
Theoretical Plates (Ixazomib)	≥ 5000	48488
% RSD of replicate injections	$\leq 2.0\%$	0.58 - 1.75

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Parameter	Result
Linearity Range (Impurity 1)	0.75 - 60.00 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.003% - 0.010% of a 1 mg/mL sample[4]
Limit of Quantification (LOQ)	0.01% - 0.03% of a 1 mg/mL sample

Experimental Workflow



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Caption: Experimental workflow for the quantification of **Ixazomib Impurity 1**.

Calculation

The percentage of **Ixazomib Impurity 1** in the sample is calculated using the following formula:

Where:

- Area_impurity: Peak area of Impurity 1 in the sample chromatogram.
- Area_standard: Peak area of Impurity 1 in the standard chromatogram.
- Conc_standard: Concentration of Impurity 1 in the standard solution ($\mu\text{g/mL}$).
- Conc_sample: Concentration of the sample ($\mu\text{g/mL}$).

Conclusion

The described RP-HPLC method is specific, accurate, and precise for the quantification of **Ixazomib Impurity 1**. The method is suitable for routine quality control analysis of Ixazomib in bulk drug and pharmaceutical dosage forms.

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References

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. Ixazomib Impurity 1 - CAS - 1201903-02-7 | Axios Research \[axios-research.com\]](#)
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